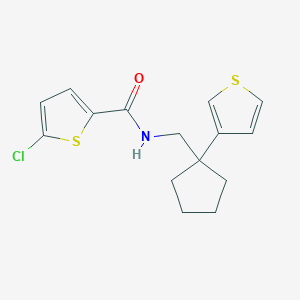

5-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H16ClNOS2 and its molecular weight is 325.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article synthesizes findings from various studies to outline the compound's biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the thiophene carboxamide class, characterized by a thiophene ring which enhances its biological activity through various interactions at the molecular level. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene carboxamide derivatives, including our compound of interest. These derivatives are considered biomimetics of Combretastatin A-4 (CA-4), a well-known anticancer agent. The following table summarizes key findings regarding the anticancer activity against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Hep3B | TBD | Disruption of tubulin dynamics |

| 2b | Hep3B | 5.46 | Tubulin binding |

| 2e | Hep3B | 12.58 | Tubulin binding |

The compound demonstrated significant activity against the Hep3B cancer cell line, with specific mechanisms involving disruption of microtubule dynamics, similar to CA-4. The stability and interaction patterns were confirmed through molecular docking studies, indicating a high affinity for tubulin binding sites .

Anti-inflammatory Activity

Thiophene derivatives have also been shown to exhibit anti-inflammatory properties. For instance, compounds with similar structures inhibited cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways:

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound A | COX-1 | 29.2 |

| Compound B | LOX | 6.0 |

These compounds were found to reduce inflammation significantly in vitro and in vivo models by inhibiting pro-inflammatory cytokines such as TNF-α and IL-8 .

Case Studies

A notable study focused on the synthesis and evaluation of various thiophene carboxamide derivatives, including our target compound. The study reported that modifications in the thiophene ring structure led to enhanced biological activity. For example, structural changes resulted in improved IC50 values against Hep3B cells, indicating a direct correlation between chemical structure and biological potency .

Research Findings

Further investigations into the pharmacokinetics and toxicity profiles of these compounds revealed promising results. The compounds exhibited low cytotoxicity towards normal cells while maintaining potent anticancer effects, making them suitable candidates for further development in cancer therapies .

Wissenschaftliche Forschungsanwendungen

Inhibitory Activity Against Transporters

Research has demonstrated that compounds similar to 5-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-carboxamide exhibit inhibitory activity against sodium-dependent transporters. This property is crucial for developing treatments for conditions like hypertension and heart failure, where modulation of transporter activity can influence fluid balance and blood pressure regulation .

Anticancer Activity

Thiophene derivatives have been investigated for their anticancer properties. Studies indicate that certain modifications in the thiophene structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar scaffolds have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent is also notable. Research has indicated that thiophene carboxamides can modulate neurotransmitter systems, particularly those involving glutamate receptors. This modulation may offer therapeutic avenues for treating neurodegenerative diseases such as Alzheimer's disease and schizophrenia .

Anti-inflammatory Properties

Compounds containing thiophene rings have been documented to exhibit anti-inflammatory effects. The structural features of this compound may contribute to its ability to inhibit pro-inflammatory cytokines, which is beneficial in conditions like arthritis and other inflammatory diseases .

Case Study 1: Inhibition of Sodium-Dependent Transporters

A study highlighted the effectiveness of thiophene derivatives in inhibiting sodium-dependent transporters in vitro. The results showed that modifications similar to those found in this compound significantly reduced transporter activity, suggesting its potential use in cardiovascular therapies .

Case Study 2: Anticancer Activity

In a comparative study of various thiophene derivatives, one compound closely related to this compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Case Study 3: Neuroprotective Effects

Research focusing on neuroprotective agents revealed that thiophene-based compounds could enhance cognitive function in animal models of Alzheimer's disease. The study indicated that these compounds could improve synaptic plasticity and reduce amyloid-beta aggregation, which are critical factors in Alzheimer’s pathology .

Eigenschaften

IUPAC Name |

5-chloro-N-[(1-thiophen-3-ylcyclopentyl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNOS2/c16-13-4-3-12(20-13)14(18)17-10-15(6-1-2-7-15)11-5-8-19-9-11/h3-5,8-9H,1-2,6-7,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHXXADOOBAOHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC=C(S2)Cl)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.